

Physical properties of Erythromycin A dihydrate crystals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Erythromycin A dihydrate*

Cat. No.: *B15564248*

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **Erythromycin A Dihydrate** Crystals

Introduction

Erythromycin, a broad-spectrum macrolide antibiotic produced by *Streptomyces erythreus*, is a cornerstone in antibacterial therapy.[1][2] The most common commercial form is **Erythromycin A dihydrate**, a crystalline solid where the active pharmaceutical ingredient (API) incorporates two water molecules into its crystal lattice.[3][4] The physical properties of this dihydrate form—such as its crystal structure, thermal behavior, solubility, and morphology—are critical parameters that influence its stability, bioavailability, and manufacturability.[5] Understanding these characteristics is paramount for researchers, scientists, and drug development professionals in designing robust formulations and ensuring consistent product quality.

This technical guide provides a comprehensive overview of the core physical properties of **Erythromycin A dihydrate** crystals, presenting quantitative data in structured tables, detailing experimental protocols for characterization, and illustrating key processes and relationships through diagrams.

Crystallographic and Physicochemical Properties

The foundation of a crystal's physical properties lies in its atomic arrangement. **Erythromycin A dihydrate** crystallizes in an orthorhombic system, with two water molecules integrated into the asymmetric unit, participating in the hydrogen bond network.[4] This specific arrangement dictates the crystal's stability and behavior under various conditions.

Table 1: Crystallographic Data for **Erythromycin A Dihydrate**

Parameter	Value	Reference
Crystal System	Orthorhombic	[4]
Space Group	P 2 ₁ 2 ₁ 2 ₁	[4][6]
Unit Cell Parameter 'a'	9.1829 Å	[6]
Unit Cell Parameter 'b'	9.6316 Å	[6]
Unit Cell Parameter 'c'	47.151 Å	[6]
Unit Cell Angles (α, β, γ)	90°	[6]

| Molecules per Unit Cell (Z) | 4 [[6] |

Table 2: General Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₃₇ H ₆₇ NO ₁₃ ·2H ₂ O	[4][7]
Molecular Weight	~770.0 g/mol	[6][7]

| Appearance | Crystalline solid [[8] |

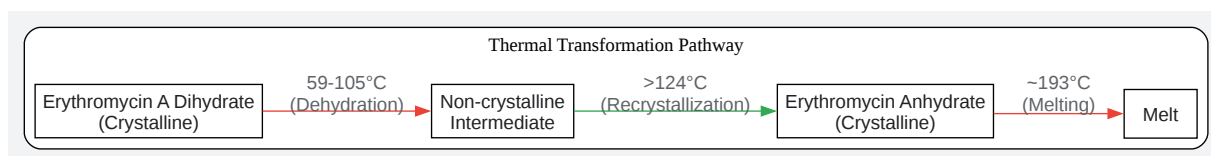
Thermal Behavior and Stability

Thermal analysis reveals the stability of the hydrate form and its transformation pathways upon heating. When subjected to increasing temperature, **Erythromycin A dihydrate** undergoes a multi-step process involving dehydration to a crystalline anhydrate form via a non-crystalline intermediate.[8][9] The anhydrate form subsequently melts at a higher temperature.[10]

Table 3: Thermal Analysis Data for **Erythromycin A Dihydrate**

Thermal Event	Temperature Range / Point	Technique	Reference
Dehydration (Desolvation)	59 - 105°C	DSC	[10]
Liquefaction of Dehydrated Form	124 - 130°C	DSC	[10]
Melting Point (Anhydrate)	193°C	DSC	[10]

| Water Loss (TGA) | Complete by 120°C | TGA [[5] |



[Click to download full resolution via product page](#)

Caption: Thermal transformation pathway of **Erythromycin A dihydrate** upon heating.

Spectroscopic Profile

Spectroscopic techniques provide insight into the molecular structure and chemical environment of the crystal.

- Infrared (IR) Spectroscopy: The IR spectra of **Erythromycin A dihydrate** show characteristic features that can differentiate it from other hydrate or solvate forms.[11] The carbonyl (C=O) absorption band, typically found between 1743 cm⁻¹ and 1697 cm⁻¹, is distinct and can be utilized for quantitative analysis of the API in formulations, as excipients generally do not absorb in this region.[12]
- Solid-State NMR Spectroscopy: ¹³C Solid-State NMR is highly sensitive to the local chemical environment. Studies have shown that even when **Erythromycin A dihydrate**

retains its crystallographic order at low humidity, the loss of water molecules leads to dramatic changes in its solid-state ^{13}C NMR spectrum.[\[3\]](#)[\[13\]](#)

Solubility and Dissolution Behavior

The solubility of **Erythromycin A dihydrate** is a critical factor for its dissolution and subsequent absorption. Its solubility is highly dependent on the solvent system and temperature.

- **Temperature Dependence:** The compound exhibits unusual temperature-dependent solubility. In pure water, its solubility decreases as the temperature increases.[\[14\]](#) Conversely, in organic solvents like acetone, the solubility increases with rising temperature.[\[14\]](#)
- **Solvent Effects:** Acetone and ethanol are considered relatively good solvents for **Erythromycin A dihydrate**.[\[1\]](#) The choice of solvent is crucial for designing crystallization processes, a key step in API purification and manufacturing.[\[1\]](#)

Table 4: Solubility of **Erythromycin A Dihydrate** in Various Solvents (Mole Fraction, x_1)

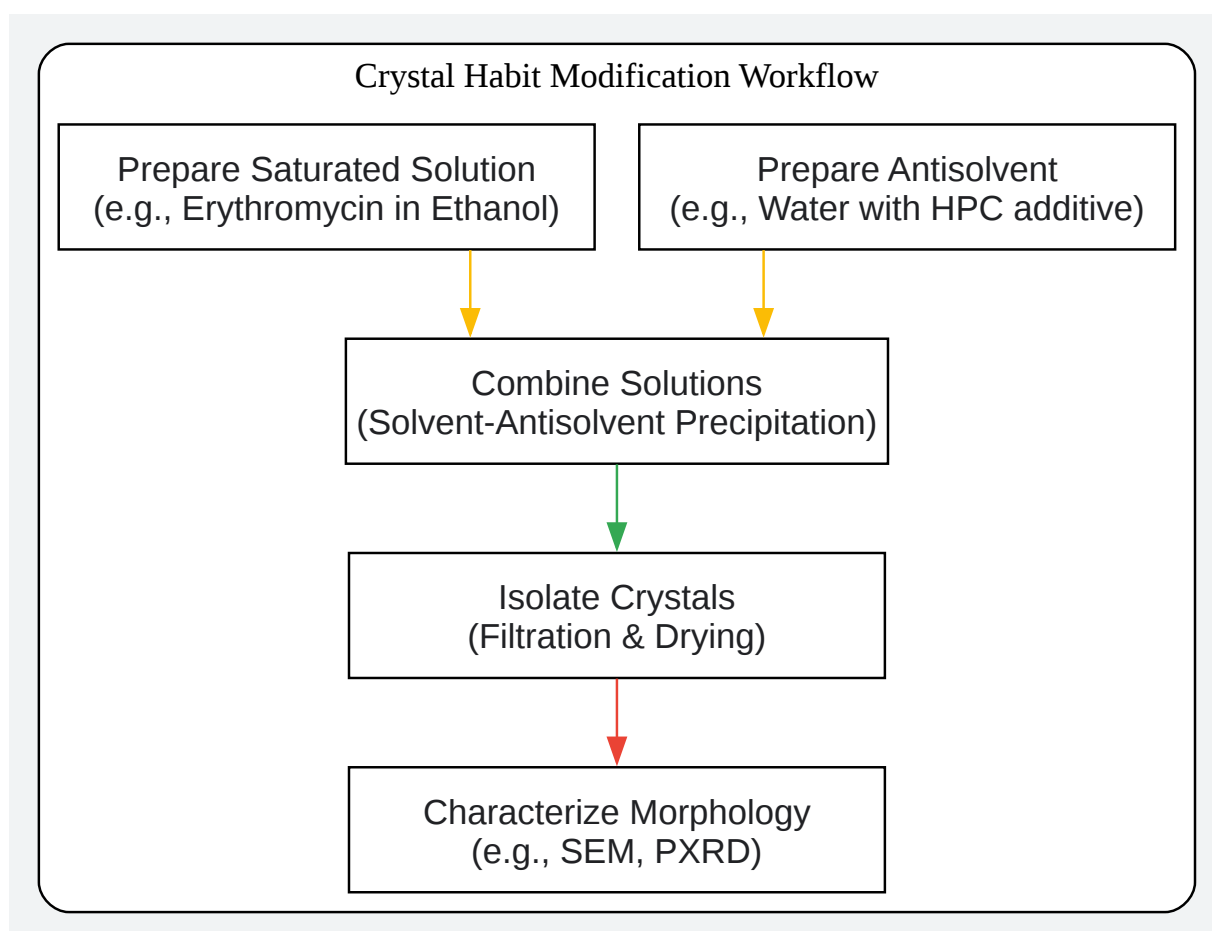
Solvent	293.20 K (~20°C)	303.15 K (~30°C)	313.15 K (~40°C)	323.00 K (~50°C)	Reference
Methanol	0.01311	0.01790	0.02324	0.02980	[1] [15]
Ethanol	0.01851	0.02540	0.03210	0.04012	[1] [15]
Propan-2-ol	0.01320	0.01701	0.02113	0.02580	[1]
Acetone	0.01580	0.02170	0.02901	0.03810	[1] [15]
Chloroform	0.00651	0.00880	0.01121	0.01382	[1] [15]

| Water | 0.00034 | 0.00030 | 0.00026 | 0.00023 [\[14\]](#) |

Crystal Morphology and Engineering

The external shape of a crystal, known as its habit or morphology, significantly impacts bulk powder properties such as flowability, compaction, and dissolution rate.

- Observed Morphology: **Erythromycin A dihydrate** crystals can exhibit a range of shapes, from irregular to acicular (needle-like) and plate-like.[16][17]
- Morphology Engineering: The crystal habit can be intentionally modified. Using pharmaceutical excipients like hydroxypropyl cellulose (HPC) as an additive during crystallization can induce the formation of more uniform, plate-like crystals.[16] This modification has been shown to improve the compaction properties of the API, which is highly valuable for tableting.[16] The effect of the additive is dependent on its concentration.[17]
- Predicted Morphology: The Bravais-Friedel-Donnay-Harker (BFDH) model predicts that the most dominant and stable crystal faces are {002}, {011}, and {101}.[18][19]

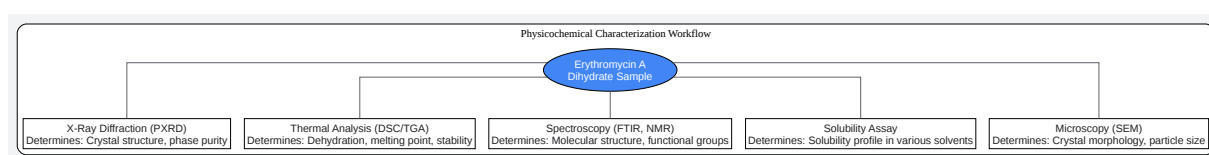


[Click to download full resolution via product page](#)

Caption: Workflow for modifying the crystal habit of **Erythromycin A dihydrate**.

Experimental Protocols

Accurate characterization of **Erythromycin A dihydrate** relies on standardized experimental methodologies.



[Click to download full resolution via product page](#)

Caption: General workflow for the physicochemical characterization of crystals.

Single Crystal Growth

High-quality single crystals suitable for X-ray crystallography can be grown by the slow diffusion of an anti-solvent (n-pentane) into a water-saturated ethyl acetate solution containing the dissolved antibiotic.[3]

X-ray Powder Diffraction (PXRD)

PXRD is used to identify the crystalline form and assess its purity.

- **Sample Preparation:** A small amount of the crystal powder is gently packed into a sample holder.
- **Data Acquisition:** The sample is irradiated with monochromatic X-rays over a specified range of 2θ angles.

- Analysis: The resulting diffraction pattern of peak positions and intensities is compared against reference patterns for known forms (dihydrate, anhydrate, etc.).[\[20\]](#)

Thermal Analysis (DSC/TGA)

DSC and TGA are used to study thermal transitions.

- Sample Preparation: 5-10 mg of the sample is accurately weighed into an aluminum pan.[\[21\]](#)
- Instrumentation: The analysis is run under a continuous flow of inert nitrogen gas (e.g., 70 mL/min).[\[21\]](#)
- Heating Program: The sample is heated at a constant rate (e.g., 10 K/min) over a defined temperature range (e.g., 30°C to 250°C).[\[5\]](#)[\[21\]](#)
- Data Analysis: The DSC thermogram shows endothermic and exothermic events (like dehydration and melting), while the TGA curve shows mass loss as a function of temperature.[\[5\]](#)[\[21\]](#)

Solubility Measurement (Synthetic Method)

This method determines the temperature at which a known composition of solute and solvent becomes a clear solution.

- Sample Preparation: A precise amount of **Erythromycin A dihydrate** and the chosen solvent are placed in a jacketed glass vessel.
- Measurement: The mixture is heated at a controlled rate while being stirred.[\[1\]](#)
- Detection: A laser monitoring system detects the exact temperature at which the last solid particles disappear, which corresponds to the saturation temperature for that concentration. [\[1\]](#)[\[14\]](#) The process is repeated for different concentrations to build a solubility curve.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR is used for structural confirmation and quantification.

- **Sample Preparation:** A small amount of the sample is finely ground with potassium bromide (KBr) powder.
- **Pellet Formation:** The mixture is compressed under high pressure (e.g., 6 tons) to form a thin, transparent pellet.[22]
- **Analysis:** The pellet is placed in an FTIR spectrometer, and the infrared spectrum is recorded, typically in the 4000-400 cm^{-1} range.[22]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Stability and thermophysical properties of azithromycin dihydrate - Arabian Journal of Chemistry [arabjchem.org]
- 6. Erythromycin dihydrate | C₃₇H₇₁NO₁₅ | CID 83991 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. Physical characterization of erythromycin: anhydrate, monohydrate, and dihydrate crystalline solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physical characterization of erythromycin: anhydrate, monohydrate, and dihydrate crystalline solids. | Semantic Scholar [semanticscholar.org]
- 10. Physical Characterization of Erythromycin Dihydrate, Anhydrate and Amorphous Solid and Their Dissolution Properties [jstage.jst.go.jp]
- 11. [IR spectral research on erythromycin mono- and dihydrates] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantification of erythromycin in pharmaceutical formulation by transmission Fourier transform infrared spectroscopy - Arabian Journal of Chemistry [arabjchem.org]
- 13. Solid-state investigations of erythromycin A dihydrate: structure, NMR spectroscopy, and hygroscopicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Crystal Morphology Engineering of Pharmaceutical Solids: Tableting Performance Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Thermodynamic Behavior of Erythromycin Thiocyanate Dihydrate in Six Pure Solvents and Two Binary Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Physical properties of Erythromycin A dihydrate crystals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15564248#physical-properties-of-erythromycin-a-dihydrate-crystals]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com